molecular formula C15H18N4OS B5143786 6-(allylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide

6-(allylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide

Numéro de catalogue B5143786
Poids moléculaire: 302.4 g/mol
Clé InChI: SLMPXUSBLXCZPY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-(allylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is an enzyme that plays a crucial role in cellular energy homeostasis, and its activation has been shown to have numerous beneficial effects in various disease states.

Mécanisme D'action

6-(allylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide activates AMPK by binding to its regulatory subunit, leading to conformational changes that promote phosphorylation of the catalytic subunit. This activation of AMPK leads to downstream effects on various signaling pathways involved in energy metabolism, including glucose uptake, fatty acid oxidation, and mitochondrial biogenesis.
Biochemical and physiological effects:
The activation of AMPK by 6-(allylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide has been shown to have numerous biochemical and physiological effects. In animal models of type 2 diabetes, 6-(allylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide has been shown to improve glucose uptake and insulin sensitivity. Additionally, 6-(allylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide has been shown to increase fatty acid oxidation and mitochondrial biogenesis, leading to improved energy metabolism. In cancer cells, 6-(allylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide has been shown to induce apoptosis and inhibit cell proliferation. Furthermore, 6-(allylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using 6-(allylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide in lab experiments is its specificity for AMPK activation, allowing for targeted effects on energy metabolism pathways. Additionally, 6-(allylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide has been shown to have low toxicity in animal models, making it a relatively safe compound to use in lab experiments. However, one limitation of using 6-(allylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide is its relatively short half-life, which may require frequent dosing in animal studies.

Orientations Futures

There are numerous future directions for research on 6-(allylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide. One potential area of research is its potential therapeutic applications in various disease states, including diabetes, cancer, and neurodegenerative diseases. Additionally, further research is needed to fully understand the downstream effects of AMPK activation by 6-(allylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide on various signaling pathways involved in energy metabolism. Furthermore, the development of more potent and selective AMPK activators may lead to improved therapeutic outcomes in various disease states.

Méthodes De Synthèse

The synthesis of 6-(allylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide was first reported by Calabrese et al. in 2009. The synthesis involves the reaction of 6-aminonicotinamide with allyl bromide and 4-ethyl-2-bromomethylthiazole in the presence of a base, followed by N-alkylation with ethyl bromoacetate. The resulting intermediate is then hydrolyzed and coupled with 4-aminobenzoyl chloride to yield 6-(allylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide.

Applications De Recherche Scientifique

6-(allylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide has been extensively studied for its potential therapeutic applications in various disease states, including diabetes, cancer, and neurodegenerative diseases. In preclinical studies, 6-(allylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide has been shown to improve glucose uptake and insulin sensitivity in animal models of type 2 diabetes. Additionally, 6-(allylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide has been shown to have anti-tumor effects in various cancer cell lines and animal models. Furthermore, 6-(allylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Propriétés

IUPAC Name

N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(prop-2-enylamino)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4OS/c1-3-7-16-13-6-5-11(8-17-13)15(20)18-9-14-19-12(4-2)10-21-14/h3,5-6,8,10H,1,4,7,9H2,2H3,(H,16,17)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLMPXUSBLXCZPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CSC(=N1)CNC(=O)C2=CN=C(C=C2)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(allylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.